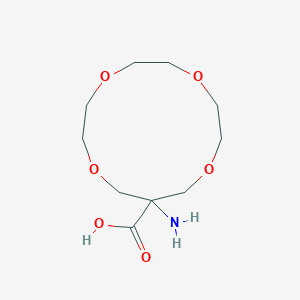
1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- is a complex organic compound with the molecular formula C11H23NO7 It is characterized by a cyclic structure containing four oxygen atoms and a carboxylic acid group at the 12th position, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of a diol with a diacid chloride in the presence of a base to form the cyclic ether
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, such as amides or esters.
Scientific Research Applications
1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- involves its interaction with specific molecular targets and pathways. The compound’s cyclic structure and functional groups allow it to bind to enzymes or receptors, modulating their activity. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid: Lacks the amino group, which may affect its reactivity and applications.
1,4,7,10-Tetraoxacyclotridecane-12-amino-:
1,4,7,10-Tetrathiacyclododecane: Contains sulfur atoms instead of oxygen, resulting in different chemical properties and reactivity.
Uniqueness
1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- is unique due to its combination of a cyclic ether structure with both carboxylic acid and amino functional groups. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
497949-63-0 |
|---|---|
Molecular Formula |
C10H19NO6 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
12-amino-1,4,7,10-tetraoxacyclotridecane-12-carboxylic acid |
InChI |
InChI=1S/C10H19NO6/c11-10(9(12)13)7-16-5-3-14-1-2-15-4-6-17-8-10/h1-8,11H2,(H,12,13) |
InChI Key |
IQUOFRCJFDRNRL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCC(COCCO1)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















